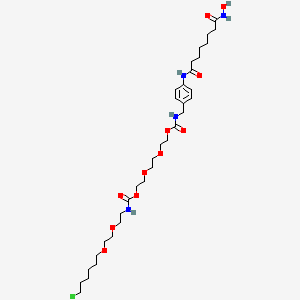![molecular formula C12H21NO2 B2583802 Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate CAS No. 2287298-79-5](/img/structure/B2583802.png)
Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of bicyclo[2.2.2]octane . Bicyclo[2.2.2]octane is a type of cycloalkane (a hydrocarbon with only single bonds) that has two three-membered rings . The “2-(aminomethyl)” part suggests the presence of an amino group (-NH2) attached to a methylene group (-CH2-), and “carboxylate” indicates the presence of a carboxyl group (-COO-). The “ethyl” prefix suggests that an ethyl group (-C2H5) is also attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a general approach to synthesize bicyclo[2.2.2]octane derivatives involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclo[2.2.2]octane core and the various functional groups attached to it. The bicyclo[2.2.2]octane core itself is a fused ring system with two three-membered rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The amino group could participate in reactions like condensation with carboxylic acids to form amides. The carboxylate group could react with acids to form esters or with bases to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .Propriétés
IUPAC Name |
ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12(8-13)7-9-3-5-10(12)6-4-9/h9-10H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWPNYNKAPBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

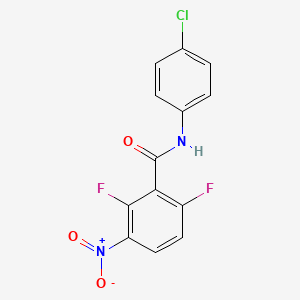
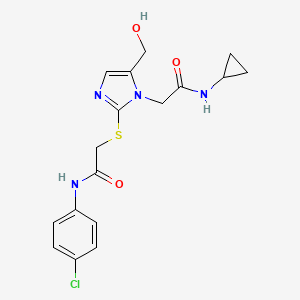


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

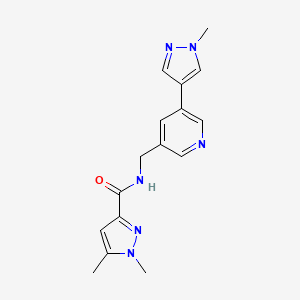
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)
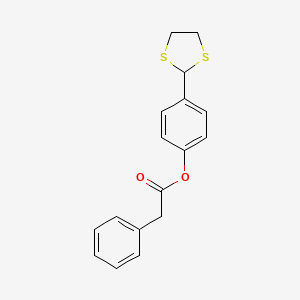

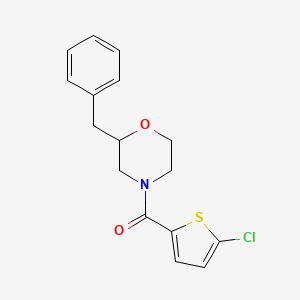

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)
